molecular formula C20H22N4O8S B14707980 4-Morpholino-3-nitrophenyl sulfone CAS No. 14894-53-2

4-Morpholino-3-nitrophenyl sulfone

Cat. No.: B14707980
CAS No.: 14894-53-2
M. Wt: 478.5 g/mol
InChI Key: QPGLEWVICRIDCQ-UHFFFAOYSA-N
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Description

4-Morpholino-3-nitrophenyl sulfone is an organic compound that features a morpholine ring, a nitro group, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-3-nitrophenyl sulfone typically involves the reaction of 4-chloro-3-nitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-chloro-3-nitrobenzene} + \text{morpholine} \rightarrow \text{this compound} ]

The reaction is usually conducted in a solvent such as dichloromethane, and the temperature is maintained at around 0°C initially, then allowed to warm to room temperature .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-nitrophenyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfone group can be reduced to a sulfide group.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Morpholino-3-aminophenyl sulfone.

    Reduction: Formation of 4-Morpholino-3-nitrophenyl sulfide.

    Substitution: Formation of various substituted morpholino derivatives.

Scientific Research Applications

4-Morpholino-3-nitrophenyl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholino-3-nitrophenyl sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfone group can also participate in various biochemical pathways, leading to its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrophenyl sulfone
  • 4-Chloro-3-nitrophenyl sulfone
  • 4-Morpholino-3-aminophenyl sulfone

Uniqueness

4-Morpholino-3-nitrophenyl sulfone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the morpholine ring or have different substituents .

Properties

CAS No.

14894-53-2

Molecular Formula

C20H22N4O8S

Molecular Weight

478.5 g/mol

IUPAC Name

4-[4-(4-morpholin-4-yl-3-nitrophenyl)sulfonyl-2-nitrophenyl]morpholine

InChI

InChI=1S/C20H22N4O8S/c25-23(26)19-13-15(1-3-17(19)21-5-9-31-10-6-21)33(29,30)16-2-4-18(20(14-16)24(27)28)22-7-11-32-12-8-22/h1-4,13-14H,5-12H2

InChI Key

QPGLEWVICRIDCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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